molecular formula C29H28ClN3O4 B10875496 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

Cat. No.: B10875496
M. Wt: 518.0 g/mol
InChI Key: APZBXHDIMPULAC-UHFFFAOYSA-N
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Description

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and various functional groups such as chloro, oxo, phenyl, and dimethoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an appropriate ketone under acidic conditions.

    Introduction of the Chloro and Oxo Groups: Chlorination and oxidation reactions are employed to introduce the chloro and oxo functionalities into the quinoline core. Chlorination can be achieved using reagents like thionyl chloride, while oxidation may involve agents such as potassium permanganate.

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under basic conditions.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the piperidine ring and the dimethoxyphenyl group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce the quinoline core.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and oxo groups can influence its binding affinity and specificity. The piperidine ring and dimethoxyphenyl group may also play roles in its overall bioactivity by affecting its solubility, stability, and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in pharmaceuticals and as intermediates in organic synthesis.

Uniqueness

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide is unique due to its combination of a quinoline core with a piperidine ring and multiple functional groups

Properties

Molecular Formula

C29H28ClN3O4

Molecular Weight

518.0 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C29H28ClN3O4/c1-36-21-11-13-25(37-2)24(16-21)32-28(34)19-9-6-14-33(17-19)27-26(18-7-4-3-5-8-18)22-15-20(30)10-12-23(22)31-29(27)35/h3-5,7-8,10-13,15-16,19H,6,9,14,17H2,1-2H3,(H,31,35)(H,32,34)

InChI Key

APZBXHDIMPULAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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